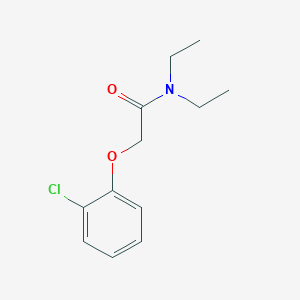

2-(2-chlorophenoxy)-N,N-diethylacetamide

Description

The exact mass of the compound this compound is 241.0869564 g/mol and the complexity rating of the compound is 219. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenoxy)-N,N-diethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c1-3-14(4-2)12(15)9-16-11-8-6-5-7-10(11)13/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTPLYUFQSLEJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)COC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Derivatization of 2 2 Chlorophenoxy N,n Diethylacetamide

Established Synthetic Routes and Reaction Mechanisms

The synthesis of 2-(2-chlorophenoxy)-N,N-diethylacetamide is typically achieved through a two-step process involving the formation of a key intermediate followed by a coupling reaction to form the final ether linkage.

The fundamental approach to constructing the this compound molecule involves two primary stages.

First, the synthesis of the N,N-diethyl-2-chloroacetamide precursor is accomplished. This is a standard amidation reaction where diethylamine (B46881) is treated with chloroacetyl chloride. chemrxiv.org The reaction is generally performed in a suitable solvent like dichloromethane (B109758) at controlled, cool temperatures (e.g., 5 ± 5°C) to manage the exothermic nature of the reaction. chemrxiv.org

The second and key step is a Williamson ether synthesis. This reaction involves the nucleophilic substitution of the chlorine atom in N,N-diethyl-2-chloroacetamide by the phenoxide ion of 2-chlorophenol (B165306). The 2-chlorophenol is deprotonated by a base, such as potassium carbonate or sodium hydroxide, to form the more nucleophilic 2-chlorophenoxide. biomedres.uscrdeepjournal.org This phenoxide then attacks the electrophilic carbon atom bearing the chlorine in N,N-diethyl-2-chloroacetamide, displacing the chloride ion and forming the desired ether bond. researchgate.net The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF) to facilitate the dissolution of the reactants. biomedres.usresearchgate.net In some cases, a catalyst like sodium iodide may be added to enhance the reaction rate. biomedres.us

The general reaction scheme is as follows:

Amide Formation: Diethylamine + Chloroacetyl chloride → N,N-Diethyl-2-chloroacetamide

Ether Synthesis: 2-Chlorophenol + Base + N,N-Diethyl-2-chloroacetamide → this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction time and by-product formation. Key parameters that are typically adjusted include temperature, reaction time, solvent, and the choice of base or catalyst.

For the amidation step, controlling the temperature is critical. A large-scale synthesis of N,N-diethylchloroacetamide maintains the temperature at 5 ± 5°C during the addition of chloroacetyl chloride, followed by a stirring period of 190 minutes to ensure the reaction goes to completion, achieving a yield of nearly 100% with high purity. chemrxiv.org

In the Williamson ether synthesis step, various conditions can be optimized. For analogous syntheses of phenoxyacetamides, refluxing in acetonitrile for several hours (e.g., 10-16 hours) at elevated temperatures (e.g., 110°C) is common. biomedres.us The choice of base and solvent system is also critical. For instance, the synthesis of N-methyl-2-(4-chlorophenoxy) acetamide (B32628) was optimized to a reaction temperature of 70°C for 3 hours, which resulted in a yield of up to 80%. researchgate.net The use of phase-transfer catalysis (PTC) is a powerful optimization technique that can significantly improve yields and reaction rates under milder conditions. crdeepjournal.org

Below is a table summarizing optimized conditions found in related syntheses.

Interactive Data Table: Optimization of Phenoxyacetamide Synthesis

| Product | Reactants | Base/Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| N-methyl-2-(4-chlorophenoxy) acetamide | 2-(4-chlorophenoxy) methyl acetate, methylamine | - | - | 70°C, 3h, 1.0:1.2 molar ratio | 80% | researchgate.net |

| 2-(3-Hydroxy-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide | 3,5-Dihydroxytoluene, 2-chloro-N-(4-nitrophenyl)acetamide | K₂CO₃, NaI | CH₃CN | Reflux, 110°C, 16h | 85% | biomedres.us |

| N,N-diethyl chloroacetamide | Diethylamine, Chloroacetyl chloride | - | Dichloromethane | 5 ± 5°C, 190 min stirring | ~100% | chemrxiv.org |

| 2-chloro-N-(4-hydroxyphenyl) acetamide | p-aminophenol, chloroacetyl chloride | Sodium acetate | Acetic Acid | -2°C to RT, 2h | 72% | neliti.com |

Design and Synthesis of Analogues and Derivatives

The core structure of this compound can be systematically modified to create a library of analogues and derivatives for targeted research applications.

Structural modifications can be made to the phenoxy ring, the acetamide nitrogen substituents, or by replacing the ether oxygen. These changes are often aimed at exploring structure-activity relationships for various applications.

Modification of the Phenoxy Ring: The substitution pattern on the phenyl ring can be altered. For example, a series of 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides were synthesized as potential anti-inflammatory agents. nih.gov This demonstrates how additional chloro-substituents can be incorporated.

Modification of the Amide Group: The N,N-diethyl groups can be replaced with other alkyl or aryl substituents. This is a common strategy to modulate properties like lipophilicity and biological target interaction. Syntheses of N-aryl and N-alkyl chloroacetamides are well-established, typically by reacting chloroacetyl chloride with a wide range of primary and secondary amines. crdeepjournal.org

Derivatization via the Acetyl Group: The core structure can be elaborated into more complex molecules. For instance, N,N-diethylchloroacetamide, a key precursor, has been used to synthesize complex macrocycles like calixarene (B151959) amides and calix researchgate.netpyrroles, which have applications in host-guest chemistry. sigmaaldrich.comchemicalbook.com It has also been used to create spiro compounds with potential antifungal activity. chemicalbook.com A review highlights that the chlorine atom on N-aryl 2-chloroacetamides is easily replaced by various nucleophiles (oxygen, nitrogen, or sulfur), enabling the synthesis of a vast array of derivatives. researchgate.net

Introducing chirality into molecules like this compound can be critical for certain applications where specific stereoisomers have desired activities. Stereoselective synthesis aims to produce a single enantiomer or diastereomer preferentially.

One approach involves using a chiral starting material. For instance, the synthesis of related acetamides has been achieved using chiral precursors like (1S,2S)-(+)-pseudoephedrine, which guides the stereochemical outcome of the reaction. nih.gov

Another strategy is to use a "template effect," where an auxiliary molecule directs the stereochemistry of the reaction. In a study involving the reaction of thiacalixarenes with N,N-diethylchloroacetamide, it was found that the stereochemical result was dependent on the nature of the base used (e.g., different alkali metal carbonates). chemicalbook.com This suggests that the cation of the base coordinates with the reactants, creating a specific three-dimensional arrangement (a template) that favors the formation of one stereoisomer over another.

Furthermore, highly stereoselective routes to related compounds, such as (Z)-2-oxyenamides, have been developed, demonstrating that high levels of stereocontrol are achievable in similar systems through careful selection of reagents and reaction pathways. chemrxiv.orgchemrxiv.orgresearchgate.net

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Phase-Transfer Catalysis (PTC): The Williamson ether synthesis step is particularly amenable to green chemistry approaches like phase-transfer catalysis. fzgxjckxxb.comwikipedia.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the phenoxide reactant from an aqueous phase to an organic phase where it can react with the chloroacetamide. researchgate.netwikipedia.org This method offers several advantages:

It can eliminate the need for hazardous, anhydrous, and expensive polar aprotic solvents like DMF. crdeepjournal.org

It allows the use of water, a benign solvent, and can be performed under milder reaction conditions. fzgxjckxxb.com

It often leads to increased reaction rates and higher yields. crdeepjournal.org

Microwave-Assisted Synthesis: Another green technique applicable to this synthesis is the use of microwave irradiation. psu.edu Microwaves directly and efficiently heat the reaction mixture, leading to a rapid temperature increase. psu.edu This can dramatically reduce reaction times from hours to minutes, which in turn lowers energy consumption. scholarsresearchlibrary.com Microwave-assisted methods have been successfully used for the synthesis of various acetamide and heterocyclic derivatives, often with improved yields. sigmaaldrich.comnih.govorganic-chemistry.org

Other Sustainable Approaches: Research into sustainable chemistry also explores the use of biocatalysts (enzymes) to perform reactions like amide bond formation under mild, aqueous conditions. astrazeneca.com Additionally, photocatalysis and electrocatalysis are emerging as powerful tools to drive chemical reactions more efficiently and with less environmental impact. astrazeneca.com While not yet specifically documented for this compound, these technologies represent the future direction for the sustainable synthesis of fine chemicals.

Structure Activity Relationship Sar Studies and Molecular Design Pertaining to 2 2 Chlorophenoxy N,n Diethylacetamide

Correlating Molecular Structure with Biological Activity in Non-Human Organisms

Influence of Phenoxy Ring Substitutions on Activity

The phenoxy ring is a critical component of the 2-(2-chlorophenoxy)-N,N-diethylacetamide structure, and the nature and position of substituents on this ring can dramatically alter its biological activity. The presence of a chlorine atom at the ortho (2-position) of the phenoxy ring is a defining feature of the parent compound.

Studies on related phenoxyacetic acid herbicides have demonstrated that the type, number, and location of halogen substituents on the aromatic ring are crucial for their herbicidal effects. For instance, the presence of chlorine at the 2- and 4-positions, as seen in the widely used herbicide 2,4-D, is known to be highly effective. The substitution pattern influences the molecule's electronic distribution, which in turn affects its interaction with biological targets.

Systematic alterations of the phenoxy ring in phenoxyacetamide analogues have revealed key insights. For example, in a series of N,N'-diacylhydrazine derivatives containing a 2,4-dichlorophenoxy moiety, compounds exhibited excellent post-emergence herbicidal activity against various weed species. semanticscholar.org This suggests that the dichlorophenoxy group is a key pharmacophore for this activity. The position of the substituents is also critical; studies on other aromatic compounds have shown that ortho-substituted derivatives can outperform their meta- and para-substituted counterparts in terms of herbicidal efficacy. nih.gov

The following table summarizes the effect of different substitutions on the phenoxy ring on the herbicidal activity of phenoxyacetamide analogues, based on findings from related compound series.

| Substitution Pattern on Phenoxy Ring | General Impact on Herbicidal Activity | Reference |

| 2,4-Dichloro | Often leads to high herbicidal activity | semanticscholar.org |

| 4-Chloro-2-methyl | Can result in high and broad-spectrum herbicidal activity | nih.gov |

| 2-Methyl | Can be more potent than chloro analogues in some series | |

| 4-Trifluoromethyl | Can be more potent than chloro analogues in some series | |

| 2,6-Difluoro | Showed improved potency in some inhibitor series | |

| 3,4-Difluoro | Demonstrated potent inhibition in some series | |

| Methoxy groups | Can sometimes lead to reduced potency |

Role of the N,N-Diethylacetamide Moiety

In studies of related phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system, the nature of the substituent at the α-position of the amide was found to be extremely important for activity. semanticscholar.org Removing the substituent entirely or adding a second small alkyl group was shown to abrogate all activity. This highlights the specific steric and electronic requirements of the target's binding pocket.

Computational Approaches to SAR

In recent years, computational methods have become indispensable tools for understanding and predicting the biological activity of chemical compounds, thereby accelerating the process of drug and herbicide discovery.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. semanticscholar.org By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of new, unsynthesized analogues.

For phenoxyacetamide and related herbicidal compounds, QSAR studies have been employed to understand the structural requirements for their activity. These studies often utilize a variety of molecular descriptors, including:

Electronic descriptors: Such as atomic charges and dipole moments, which describe the electronic properties of the molecule.

Steric descriptors: Such as molecular volume and surface area, which relate to the size and shape of the molecule.

Hydrophobic descriptors: Such as the partition coefficient (logP), which measures the lipophilicity of the molecule.

Topological descriptors: Which describe the connectivity and branching of the molecule.

A 3D-QSAR study on new N,N'-diacylhydrazines containing 2,4-dichlorophenoxy moieties revealed that both steric and electronic fields are important for their herbicidal activity. semanticscholar.org This indicates that the size, shape, and electronic distribution of the molecules are critical for their interaction with the biological target.

Pharmacophore Development for Non-Human Biological Targets

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target and elicit a response. Pharmacophore models can be generated based on the structures of known active compounds or the structure of the target protein itself.

For herbicidal compounds, pharmacophore models can help to identify the essential features required for activity, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. A 3D-pharmacophore model developed for chloroacetamide herbicides identified hydrogen bond acceptors (HBA) and hydrophobic (HYD) features as being crucial for their activity. mdpi.com The addition of a ring aromatic (RA) feature was also found to be important in the design of new analogues. mdpi.com

These models serve as a virtual blueprint for the design of new molecules with a higher probability of being active.

Rational Design of Novel Analogues for Enhanced Specificity

The knowledge gained from SAR and computational studies provides a solid foundation for the rational design of novel analogues of this compound with improved properties, such as enhanced specificity towards their intended biological target.

The goal of rational design is to create new molecules that are more effective and have fewer off-target effects. This can be achieved by:

Modifying the substitution pattern on the phenoxy ring: To optimize the electronic and steric properties for better binding to the target site. For example, introducing different halogen atoms or other functional groups at specific positions can fine-tune the activity.

Altering the N,N-diethylacetamide moiety: To improve properties like solubility, stability, and membrane permeability. Replacing the diethyl groups with other alkyl or cyclic substituents can modulate the lipophilicity and steric bulk of the molecule.

Introducing novel functional groups: To create new interactions with the target or to block metabolic pathways that lead to inactivation of the compound.

For instance, the hybridization of a quinazolinone moiety with a phenoxypropionate structure has been explored to develop new herbicides. mdpi.com This approach combines the structural features of two different classes of herbicides to create novel compounds with potentially improved activity and a different mode of action.

The iterative process of design, synthesis, and biological testing, guided by SAR and computational models, is a powerful strategy for the development of new and improved chemical agents for a variety of applications.

Mechanistic Investigations of 2 2 Chlorophenoxy N,n Diethylacetamide in Biological Systems Non Human Focus

Elucidation of Molecular Targets in Plants and Microorganisms

The herbicidal activity of a compound like 2-(2-chlorophenoxy)-N,N-diethylacetamide is likely dictated by the synergistic or individual effects of its phenoxy and acetamide (B32628) moieties.

Table 1: Comparison of Natural Auxin (IAA) and a Typical Phenoxy Herbicide

| Feature | Natural Auxin (IAA) | Phenoxy Herbicide (e.g., 2,4-D) |

|---|---|---|

| Primary Function | Regulated plant growth and development | Unregulated, lethal plant growth |

| Cellular Level | Controlled cell elongation and division | Uncontrolled cell elongation, division, and tissue proliferation |

| Concentration | Maintained at low, optimal levels by the plant | High, overwhelming concentration after application |

| Metabolism | Rapidly synthesized, degraded, and conjugated | Slower degradation, leading to persistent activity |

This table is a generalized representation based on the known actions of phenoxy herbicides.

The chloroacetamide portion of the molecule points towards a different mechanism of action, primarily the inhibition of enzymatic systems. Chloroacetamide herbicides are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) by targeting elongase enzymes. researchgate.netekb.eg VLCFAs are essential components of cell membranes, and their inhibition disrupts the formation of new membranes required for cell growth. wssa.net

Research has also shown that chloroacetamide herbicides can covalently bind to the active site cysteine of other condensing enzymes, such as certain plant type III polyketide synthases (e.g., chalcone (B49325) synthase). nih.gov This irreversible binding inactivates the enzyme. nih.gov The phenoxy group, through its auxin-mimicking action, also indirectly affects numerous enzyme systems by disrupting the hormonal balance that regulates their activity. ucanr.edu This can lead to changes in carbohydrate and nucleic acid metabolism. ucanr.edu

Cellular and Subcellular Responses

The molecular interactions described above manifest in a variety of observable cellular and subcellular responses in susceptible organisms.

The primary and most visible effect of phenoxy herbicides is the disruption of normal plant growth. The hormonal imbalance caused by auxin mimicry leads to uncontrolled and disorganized cell division and elongation, particularly in meristematic tissues. cambridge.orgucanr.edu This results in a variety of symptoms, including:

Epinasty: Twisting and curling of stems and leaf petioles. tnstate.eduamazonaws.com

Abnormal Growth: Malformed new leaves and stems, often appearing stunted or disfigured. cambridge.orgtnstate.edu

Inhibition of Root Growth: Disruption of normal root development, leading to swollen root tips and a cessation of elongation. ucanr.edu

Shoot Growth: Initial uncontrolled elongation followed by stunting and death. tnstate.edu

The inhibition of VLCFA synthesis by the chloroacetamide moiety would further contribute to the disruption of growth by preventing the formation of new cells, especially during germination and early seedling development. researchgate.net

The cellular disruptions lead to broader physiological symptoms in the affected plant. These can include:

Leaf Cupping and Crinkling: Irregular growth at the leaf margins causes a "drawstring" effect. ufl.edu

Stem Brittleness and Drooping: Uncontrolled growth leads to structural weaknesses in the stems. pressbooks.pub

Chlorosis and Necrosis: The disruption of metabolic processes, including photosynthesis, eventually leads to yellowing and death of plant tissues. nih.govpurdue.edu

Phloem Plugging: The uncontrolled tissue proliferation can block the phloem, preventing the transport of sugars and leading to starvation of other parts of the plant. ucanr.edu

Table 2: Summary of Expected Physiological Effects

| Plant Part | Expected Physiological Manifestation | Probable Cause (Chemical Moiety) |

|---|---|---|

| Leaves | Epinasty, cupping, crinkling, chlorosis, malformation of new growth | Phenoxy (Auxin Mimicry) |

| Stems | Twisting, elongation, brittleness, swelling | Phenoxy (Auxin Mimicry) |

| Roots | Inhibition of elongation, swelling of tips, abnormal proliferation | Phenoxy (Auxin Mimicry) & Chloroacetamide (VLCFA Inhibition) |

This table is a generalized representation based on the known actions of phenoxy and chloroacetamide herbicides.

Mechanisms of Resistance and Cross-Resistance in Agrosystems

Herbicide resistance is a significant issue in agriculture. Resistance to phenoxy and chloroacetamide herbicides can occur through several mechanisms.

For phenoxy herbicides , resistance is often due to non-target site resistance (NTSR) mechanisms, which can include:

Enhanced Metabolism: The resistant plant can more rapidly detoxify the herbicide, often through the action of cytochrome P450 monooxygenase enzymes. uwa.edu.aucaws.org.nz

Reduced Translocation: The herbicide is not effectively moved to its site of action within the plant. researchgate.net

Altered Absorption: The plant takes up less of the herbicide. researchgate.net Target-site resistance (TSR), involving mutations in the auxin receptor proteins that reduce herbicide binding, has also been identified in some weed species. researchgate.net

For chloroacetamide herbicides , the primary detoxification pathway is through conjugation with glutathione (B108866), a reaction catalyzed by glutathione S-transferase (GST) enzymes. nih.govacs.org Resistance can evolve through enhanced activity of these enzymes. caws.org.nz

Cross-resistance occurs when a weed population develops resistance to herbicides from different chemical classes. For example, recurrent low-dose application of a phenoxy herbicide has been shown to select for resistance to ALS-inhibiting herbicides, a phenomenon linked to enhanced metabolic detoxification by P450 enzymes. uwa.edu.au Multiple resistance, where a weed population possesses resistance to multiple herbicide modes of action through separate selection events, is also a growing concern. researchgate.net The slow evolution of resistance to phenoxy herbicides compared to other classes has been partly attributed to their lower selection pressure. hh-ra.org

Environmental Dynamics and Biotransformation of 2 2 Chlorophenoxy N,n Diethylacetamide Non Human Context

Degradation Pathways in Environmental Compartments

Detailed studies identifying the specific degradation pathways of 2-(2-chlorophenoxy)-N,N-diethylacetamide in various environmental compartments (soil, water, air) are not readily found in the scientific literature. While general principles of herbicide degradation can be inferred, compound-specific data is essential for an accurate assessment.

No specific studies on the photodegradation kinetics (e.g., half-life under specific light conditions) or the identification of transformation products of this compound in aquatic environments were identified. Research on other compounds containing a chlorophenoxy group suggests that photolysis can be a degradation route, often involving the cleavage of the ether bond or dechlorination, but this is a generalized mechanism.

There is a lack of published research identifying specific microbial species capable of metabolizing this compound or the metabolic pathways involved. Studies on other chloroacetamide herbicides, such as butachlor (B1668075) and acetochlor (B104951), have identified pathways including dealkylation, dehalogenation, and amide hydrolysis mediated by soil and water microorganisms. mdpi.com However, the specific substituents on the aromatic ring and the amide group heavily influence microbial degradation rates and pathways, making direct extrapolation to this compound speculative.

Quantitative data on the rate of chemical hydrolysis of this compound under varying pH and temperature conditions is not available. The stability of the amide and ether linkages to abiotic hydrolysis is a critical factor in its environmental persistence, but without experimental data, no definitive statements can be made.

Environmental Distribution and Persistence

The distribution and persistence of a chemical in the environment are governed by its physical and chemical properties, which dictate its movement between air, water, and soil. Persistence is a measure of the time a chemical remains in a particular environment before being broken down.

No experimentally determined soil sorption coefficients (such as Kd or Koc) for this compound were found. ecetoc.orgchemsafetypro.com These values are crucial for predicting the mobility and leaching potential of the compound in soil. Sorption is highly dependent on soil properties (like organic carbon content and clay content) and the specific chemical structure. agriculturejournals.cz Data from related chloroacetanilide herbicides like acetochlor show a range of sorption behaviors, indicating that compound-specific measurements are necessary for accurate environmental risk assessment. agriculturejournals.cz

Specific data regarding the vapor pressure and Henry's Law Constant for this compound, which are essential for assessing its potential for volatilization from soil and water surfaces, are not available in the reviewed literature. epa.gov

Formation and Fate of Major Metabolites and Transformation Products in Non-Human Systems

The environmental transformation of the herbicide this compound in non-human systems is a multifaceted process involving several key chemical reactions. While specific studies on this exact molecule are not extensively available, the metabolic pathways can be inferred from research on structurally similar compounds, such as phenoxy herbicides and chloroacetamide derivatives. The primary transformation pathways include N-de-ethylation of the amide group, hydrolysis of the amide bond, and cleavage of the ether linkage. These processes lead to the formation of several major metabolites that subsequently undergo further degradation.

A primary metabolic route involves the oxidative N-dealkylation of the N,N-diethylamino moiety. nih.govmdpi.com This reaction, commonly observed in the metabolism of N,N-dialkylamides, would lead to the sequential removal of the ethyl groups. mdpi.com The initial de-ethylation results in the formation of N-ethyl-2-(2-chlorophenoxy)acetamide and acetaldehyde. nih.gov Further dealkylation of the intermediate would produce 2-(2-chlorophenoxy)acetamide.

Hydrolysis of the amide bond represents another significant degradation pathway. This can occur under both acidic and basic environmental conditions, breaking the bond between the carbonyl carbon and the nitrogen atom. pearson.compearson.com This reaction yields 2-(2-chlorophenoxy)acetic acid and diethylamine (B46881).

Cleavage of the ether linkage between the phenoxy group and the acetyl moiety is also a critical transformation step, a common fate for phenoxy herbicides. nih.govnih.govresearchgate.net This process results in the formation of 2-chlorophenol (B165306) and N,N-diethylacetamide. These products can then be further metabolized by microorganisms in soil and water. researchgate.net

In some instances, transformation can involve the formation of glutathione (B108866) conjugates, a pathway observed for some chloroacetamide herbicides. acs.orgacs.org This process typically involves the substitution of the chlorine atom with glutathione, facilitated by glutathione S-transferase enzymes in various organisms.

The subsequent fate of these primary metabolites involves further degradation. For example, 2-(2-chlorophenoxy)acetic acid can be further broken down by microorganisms. Similarly, 2-chlorophenol is known to be biodegradable. researchgate.net The persistence and fate of these metabolites are influenced by environmental factors such as soil type, temperature, pH, and the presence of specific microbial populations. nih.govoregonstate.edu

The following tables summarize the key transformation products and the metabolic pathways involved.

Table 1: Predicted Major Metabolites of this compound

| Metabolite Name | Chemical Formula | Formation Pathway |

| N-ethyl-2-(2-chlorophenoxy)acetamide | C10H12ClNO2 | N-de-ethylation |

| 2-(2-chlorophenoxy)acetamide | C8H8ClNO2 | N-de-ethylation |

| 2-(2-chlorophenoxy)acetic acid | C8H7ClO3 | Amide Hydrolysis |

| Diethylamine | C4H11N | Amide Hydrolysis |

| 2-chlorophenol | C6H5ClO | Ether Linkage Cleavage |

| N,N-diethylacetamide | C6H13NO | Ether Linkage Cleavage |

Table 2: Description of Major Transformation Pathways

| Transformation Pathway | Description | Resulting Products |

| N-de-ethylation | The oxidative removal of one or both ethyl groups from the nitrogen atom of the amide. nih.govmdpi.com | N-ethyl-2-(2-chlorophenoxy)acetamide, 2-(2-chlorophenoxy)acetamide, Acetaldehyde |

| Amide Hydrolysis | The cleavage of the amide bond by the addition of a water molecule, often catalyzed by acid or base conditions. pearson.compearson.com | 2-(2-chlorophenoxy)acetic acid, Diethylamine |

| Ether Linkage Cleavage | The breaking of the ether bond that connects the chlorophenoxy ring to the acetamide (B32628) side chain. nih.govnih.govresearchgate.net | 2-chlorophenol, N,N-diethylacetamide |

Advanced Analytical Methodologies for Research Characterization of 2 2 Chlorophenoxy N,n Diethylacetamide

Spectroscopic Characterization Techniques

Detailed experimental data regarding the spectroscopic characterization of 2-(2-chlorophenoxy)-N,N-diethylacetamide is not available in the public domain. The following subsections would typically include specific data from experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No published ¹H NMR or ¹³C NMR data for this compound could be located. A proper structural elucidation would require the assignment of chemical shifts (δ) in ppm, splitting patterns (e.g., singlet, doublet, triplet, quartet, multiplet), and integration values for all proton and carbon signals, which are currently unavailable.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Experimentally determined mass spectrometry data, including the molecular ion peak (M+) and the pattern of fragment ions, are not available for this compound. This information is crucial for confirming the molecular weight and deducing the compound's structure through its fragmentation pathway under ionization.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific infrared absorption frequencies (in cm⁻¹) for the functional groups present in this compound have not been reported. An IR spectrum would be necessary to identify characteristic vibrational modes, such as the C=O stretch of the amide, C-O-C stretches of the ether, and vibrations associated with the aromatic ring and C-Cl bond.

Chromatographic Separation and Detection Methods

Methodologies for the chromatographic separation and detection of this compound have not been described in the available scientific literature. The development of such methods would require empirical determination of optimal conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental and Biological Matrix Analysis

There are no published GC-MS methods for the analysis of this compound in any matrix. Such a method would involve specifying the type of capillary column, temperature programming, and mass spectrometric parameters (scan range, ionization mode) used for its separation and identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

No LC-MS/MS methods for the trace analysis of this compound have been documented. The development of a sensitive and selective LC-MS/MS method would require optimization of chromatographic conditions (column, mobile phase) and mass spectrometric parameters (precursor and product ions, collision energy).

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of this compound in various research matrices. The versatility of HPLC lies in its compatibility with a range of detectors, each offering distinct advantages for the characterization of this compound. The choice of detector is critical and is dictated by the analyte's physicochemical properties, the complexity of the sample matrix, and the research objectives, such as qualitative identification or precise quantification. phenomenex.com

A common approach for the analysis of acetamide (B32628) compounds is reverse-phase (RP) HPLC. sielc.com For instance, a method for the separation of 2-chloro-N,N-diethylacetamide utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724), water, and an acidifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com

Commonly Used Detectors:

Ultraviolet-Visible (UV-Vis) Detectors: These are the most widely used detectors in HPLC due to their robustness and applicability to a broad range of compounds that possess a chromophore. chromatographyonline.com For the analysis of compounds structurally similar to this compound, UV detection is frequently employed. For example, in the HPLC analysis of 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, a related compound, UV detection was set at 254 nm. researchgate.net Similarly, the enantiomers of 2-(2-chlorophenoxy)propionic acid were analyzed using UV detection at 254 nm. sigmaaldrich.com The presence of the chlorophenoxy group in the target compound suggests it will absorb in the UV region, making UV-Vis detection a suitable and cost-effective choice.

Diode Array Detectors (DAD) or Photodiode Array (PDA) Detectors: These detectors are an advanced form of UV-Vis detectors that can acquire a full UV-Vis spectrum of the analyte as it elutes from the column. phenomenex.com This capability is invaluable for method development, peak purity assessment, and compound identification by comparing the acquired spectrum with that of a reference standard.

Mass Spectrometry (MS) Detectors: HPLC coupled with mass spectrometry (LC-MS) provides a high degree of sensitivity and selectivity, making it a powerful tool for the definitive identification and quantification of this compound, especially in complex biological or environmental samples. nih.gov The mass spectrometer can provide molecular weight information and fragmentation patterns, which are unique to the compound's structure. For applications requiring high sensitivity and specificity, such as therapeutic drug monitoring or analysis of trace contaminants, LC-MS/MS (tandem mass spectrometry) is often the method of choice. nih.gov For mass spectrometry compatible applications, the mobile phase composition may need to be adjusted, for instance, by replacing phosphoric acid with formic acid. sielc.com

Evaporative Light Scattering Detectors (ELSD): ELSD is a "universal" detector that can detect any analyte that is less volatile than the mobile phase. ijpca.org It is particularly useful for compounds that lack a UV chromophore. While this compound does possess a chromophore, ELSD could be employed in multi-detector systems to provide complementary information or for the analysis of related impurities that may not be UV-active. ijpca.org

Refractive Index (RI) Detectors: As one of the earliest and most universal detectors, the RI detector measures the difference in the refractive index between the mobile phase and the eluting analyte. chromatographyonline.com However, it is generally less sensitive than UV or MS detectors and is sensitive to changes in temperature and mobile phase composition, making it less ideal for gradient elution methods commonly used in modern HPLC. chromatographyonline.com

The selection of an appropriate HPLC detector or a combination of detectors is a critical step in developing a robust analytical method for the characterization of this compound. The following table summarizes the applicability of various detectors.

| Detector | Principle | Applicability for this compound | Advantages | Limitations |

| UV-Vis | Measures the absorbance of UV or visible light by the analyte. phenomenex.com | Highly applicable due to the presence of the chlorophenoxy chromophore. | Robust, cost-effective, widely available. chromatographyonline.com | Requires the analyte to have a chromophore. |

| DAD/PDA | Acquires a full UV-Vis spectrum of the eluting analyte. phenomenex.com | Very useful for peak purity assessment and compound identification. | Provides spectral information for identification. | Similar sensitivity to UV-Vis detectors. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized analytes. nih.gov | Provides high sensitivity and structural information for definitive identification. | High selectivity and sensitivity, provides molecular weight and fragmentation data. nih.gov | Higher cost and complexity. |

| Evaporative Light Scattering Detector (ELSD) | Detects scattered light from non-volatile analyte particles after mobile phase evaporation. ijpca.org | Applicable, especially for related impurities without a chromophore. | Universal detection for non-volatile compounds. phenomenex.com | Not suitable for volatile analytes or mobile phases. |

| Refractive Index (RI) | Measures the change in the refractive index of the eluent. chromatographyonline.com | Applicable, but less common due to lower sensitivity. | Universal detector. chromatographyonline.com | Low sensitivity, not compatible with gradient elution. chromatographyonline.com |

Sample Preparation and Extraction Techniques for Research Samples

Effective sample preparation is a critical prerequisite for the accurate and reliable analysis of this compound by chromatographic techniques. The primary goals of sample preparation are to remove interfering matrix components, concentrate the analyte of interest, and present it in a solvent compatible with the analytical instrument. The choice of extraction technique depends heavily on the nature of the sample matrix (e.g., biological fluids, environmental samples, pharmaceutical formulations) and the concentration of the analyte.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a traditional and widely used sample preparation technique based on the differential partitioning of an analyte between two immiscible liquid phases. For a compound like this compound, which possesses both polar (amide) and non-polar (chlorophenoxy, diethyl groups) characteristics, a suitable water-immiscible organic solvent would be selected to extract it from an aqueous sample matrix. The efficiency of the extraction can be optimized by adjusting the pH of the aqueous phase to ensure the analyte is in its most neutral, and therefore more organic-soluble, form.

Solid-Phase Extraction (SPE) is a more modern and often more efficient alternative to LLE. mdpi.com It utilizes a solid sorbent packed into a cartridge or well plate to selectively adsorb the analyte from the liquid sample. mdpi.com Interferences are washed away, and the purified analyte is then eluted with a small volume of a strong solvent. For this compound, several types of SPE sorbents could be considered depending on the sample matrix.

Reversed-Phase SPE (RP-SPE): Sorbents like C18 or polymeric materials are non-polar and would retain the compound based on hydrophobic interactions with its chlorophenoxy and diethyl groups. mdpi.com This is a common choice for extracting moderately polar to non-polar compounds from aqueous samples.

Normal-Phase SPE (NP-SPE): Polar sorbents like silica (B1680970) or alumina (B75360) could be used if the sample is in a non-polar organic solvent. The retention mechanism would involve interactions with the amide group of the molecule.

Ion-Exchange SPE: Although the target compound is neutral, this technique could be useful for removing charged matrix interferences. Polymeric cation-exchange cartridges have been used to clean extracts of cyanobacterial cultures for the analysis of other neurotoxins. rsc.org

The choice between LLE and SPE often depends on factors like sample volume, required throughput, and the need for automation. SPE generally offers higher recovery, better reproducibility, and reduced solvent consumption compared to LLE. mdpi.com

| Technique | Principle | Typical Sorbents/Solvents | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Dichloromethane (B109758), Ethyl Acetate, Hexane | Simple, inexpensive. | Can be labor-intensive, requires large volumes of organic solvents, emulsion formation can be an issue. |

| Solid-Phase Extraction (SPE) | Selective adsorption of the analyte onto a solid sorbent. mdpi.com | C18, Polymeric (e.g., Strata-X), Silica | High recovery and selectivity, easily automated, low solvent consumption. mdpi.com | Higher cost of consumables, method development can be more complex. |

Advanced Microextraction Techniques

In recent years, several miniaturized extraction techniques have emerged, offering significant advantages in terms of reduced solvent and sample consumption, higher enrichment factors, and environmental friendliness. These methods are particularly well-suited for trace analysis in complex matrices.

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a fused silica fiber coated with a stationary phase is exposed to the sample or its headspace. mdpi.com The analyte partitions into the coating, and the fiber is then transferred directly to the injection port of a gas chromatograph (GC) or desorbed into a small volume of solvent for HPLC analysis. The choice of fiber coating is crucial and would be selected based on the polarity of this compound.

Dispersive Solid-Phase Extraction (d-SPE): In d-SPE, a small amount of sorbent material is dispersed directly into the sample solution. mdpi.com After a brief period of vortexing or shaking to facilitate analyte adsorption, the sorbent is separated by centrifugation. This technique is fast and simple, often used as a clean-up step in methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. nih.gov This creates a cloudy solution of fine droplets, providing a large surface area for rapid extraction of the analyte into the organic phase. The dense extraction solvent is then collected by centrifugation.

These advanced microextraction techniques offer promising alternatives to conventional methods for the analysis of this compound, particularly when dealing with limited sample volumes or requiring very low detection limits.

Theoretical and Computational Investigations of 2 2 Chlorophenoxy N,n Diethylacetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. ias.ac.innih.govresearchgate.netrsc.org These methods, such as Density Functional Theory (DFT), are used to determine a molecule's electronic structure, stability, and reactivity. mdpi.commdpi.com

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic character of a molecule is principally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comku.edu.np The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ku.edu.np The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comku.edu.np A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite. ku.edu.npresearchgate.net

For 2-(2-chlorophenoxy)-N,N-diethylacetamide, specific values for HOMO energy, LUMO energy, and the resulting energy gap have not been reported in the available literature. Such a study would involve computational software to model the molecule and calculate these electronic parameters, providing insight into its potential chemical interactions. researchgate.net

Table 1: Hypothetical Data Table for HOMO-LUMO Analysis of this compound (Note: The following data is for illustrative purposes only, as specific experimental or calculated values are not publicly available.)

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Conformational Analysis and Stability Studies

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and determining their relative stabilities. mdpi.commdpi.comnih.govnih.gov This is crucial as the conformation of a molecule can significantly influence its physical properties and biological activity. nih.gov Computational methods can predict the potential energy surface of a molecule, identifying low-energy, stable conformers. youtube.com

A detailed conformational analysis of this compound would reveal its most probable three-dimensional shapes and the energy barriers between them. However, no specific studies detailing the conformers of this compound or their relative stabilities were found in the public domain.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a suite of computational techniques used to simulate and predict how a molecule might behave and interact with other molecules. ajchem-a.com

Ligand-Target Interactions with Predicted Non-Human Biological Macromolecules

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target macromolecule). irjweb.com This technique is instrumental in drug discovery and toxicology for predicting the binding affinity and mode of action of a chemical with a specific protein. researchgate.net

No molecular docking studies involving this compound with any non-human biological macromolecules have been published in the available resources. Such research would be necessary to predict its potential biological targets and mechanisms of action in various organisms.

Molecular Dynamics Simulations for Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the movement of atoms and molecules over time. nih.gov In the context of ligand-target interactions, MD simulations can be used to study the stability of a docked complex, revealing the flexibility of the ligand and protein and the specific interactions that maintain the bound state. ajchem-a.com This method offers a deeper understanding of the binding dynamics than static docking alone. researchgate.net

Specific MD simulation studies for this compound to analyze its binding dynamics with any macromolecule are not present in the surveyed literature.

Prediction of Environmental Fate Parameters Using Computational Models

Computational models are increasingly used to predict the environmental fate of chemicals, helping to fill data gaps and screen for potential persistence, bioaccumulation, and toxicity. nih.govnih.govitrcweb.org These models use the chemical structure to estimate properties like biodegradation half-life and mobility in soil and water. nih.govitrcweb.org Various platforms, such as BiodegPred, have been developed to forecast a compound's biodegradability and toxicity based on its chemical structure. nih.gov

While these predictive tools exist, a specific computational assessment of the environmental fate parameters for this compound has not been found in publicly accessible research. Applying such models would provide valuable, albeit predictive, data on its likely behavior and persistence in the environment. rsc.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Future Research Directions and Unexplored Avenues for 2 2 Chlorophenoxy N,n Diethylacetamide

Integrated Omics Approaches (e.g., Plant Proteomics, Metabolomics) for Mechanistic Insights

Should 2-(2-chlorophenoxy)-N,N-diethylacetamide be synthesized and exhibit biological activity, particularly herbicidal effects, integrated omics approaches would be crucial for understanding its mechanism of action at a molecular level.

Plant Proteomics: Future research could employ proteomic techniques to identify protein expression changes in susceptible plant species upon exposure to the compound. Techniques like 2D-gel electrophoresis followed by mass spectrometry (MS) or more advanced methods such as shotgun proteomics (LC-MS/MS) could reveal key proteins and pathways affected. For example, researchers could investigate whether it targets enzymes involved in very-long-chain fatty acid (VLCFA) synthesis, a known mechanism for other chloroacetamide herbicides. nih.govnih.gov

Plant Metabolomics: Metabolomic studies, using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), would be essential to map the metabolic perturbations caused by the compound. This could identify the accumulation or depletion of specific metabolites, providing clues about the inhibited biochemical pathways. For instance, an accumulation of precursor molecules could pinpoint a specific enzymatic block.

A hypothetical study could involve treating a model plant like Arabidopsis thaliana with the compound and performing a time-course analysis of its proteome and metabolome. This would provide a dynamic view of the plant's response and help to construct a detailed model of the compound's mode of action.

Development of Sustainable Degradation and Remediation Strategies in the Environment

Assuming the compound is developed and used in agriculture, understanding its environmental fate and developing remediation strategies would be a critical area of research.

Biodegradation: Studies would need to identify microorganisms (bacteria and fungi) capable of degrading this compound in soil and water. This would involve isolating and characterizing microbes from contaminated sites and assessing their degradation efficiency. The metabolic pathways of degradation would also need to be elucidated.

Phytoremediation: Research could explore the potential of certain plant species to absorb, accumulate, and detoxify the compound from contaminated soil and water. This would involve screening various plants for their tolerance and uptake capabilities.

Advanced Oxidation Processes (AOPs): For water treatment, the efficacy of AOPs, such as ozonation or Fenton processes, in breaking down the molecule could be investigated. These processes generate highly reactive hydroxyl radicals that can mineralize organic pollutants. researchgate.net

A comparative study of these remediation techniques would be necessary to determine the most effective and environmentally friendly approach for different contamination scenarios.

Exploration of Novel Non-Clinical Biological Activities and Applications

Beyond potential herbicidal activity, the unique chemical structure of this compound warrants investigation into other biological activities. Phenoxyacetamide derivatives have been explored for a range of pharmacological applications. nih.gov

Antimicrobial Activity: The compound could be screened against a panel of pathogenic bacteria and fungi to assess any potential antimicrobial properties. Structure-activity relationship (SAR) studies could then be performed to optimize any observed activity.

Insecticidal or Nematicidal Activity: Its effects on common agricultural pests, including various insects and nematodes, could be evaluated.

Pharmacological Screening: Given that many acetamide (B32628) structures exhibit a wide range of bioactivities, it could be entered into high-throughput screening programs to test for potential therapeutic applications, such as anti-inflammatory or anti-cancer effects. nih.gov

These exploratory studies could open up entirely new avenues for the application of this class of compounds beyond agriculture.

Advanced Materials and Formulation Science for Targeted Delivery in Agrosystems

If proven to be an effective herbicide, research into advanced formulations would be essential to enhance its efficacy, reduce environmental impact, and improve user safety.

Controlled-Release Formulations: The development of controlled-release formulations, such as encapsulation in biodegradable polymers or mesoporous silica (B1680970) nanoparticles, could ensure a slower, more sustained release of the active ingredient. This would reduce the amount needed, minimize leaching into groundwater, and decrease non-target effects.

Nano-formulations: Nano-herbicides, where the active ingredient is formulated at the nanoscale, could improve its solubility, stability, and uptake by target weeds. This could lead to lower application rates and a more targeted action.

Adjuvant and Surfactant Optimization: Research would be needed to identify the most effective adjuvants and surfactants to improve the spreading, sticking, and penetration of the herbicide on weed surfaces, thereby maximizing its performance.

The development of "smart" formulations that release the active ingredient in response to specific environmental triggers (e.g., pH, temperature, or the presence of specific enzymes in the target weed) represents a particularly exciting frontier.

Q & A

Q. What are the common synthetic routes for 2-(2-chlorophenoxy)-N,N-diethylacetamide, and what methodologies ensure high yield and purity?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting 2-chloroacetamide derivatives with 2-chlorophenol in the presence of a weak base (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile. Reaction monitoring via TLC and post-synthesis purification (e.g., filtration, solvent evaporation under reduced pressure) are critical for isolating the product . Alternative routes may utilize electrophilic aromatic substitution or amidation of pre-functionalized intermediates, with yields optimized by controlling stoichiometry, temperature (room temperature to 80°C), and reaction duration (up to 24 hours) .

Q. How is structural characterization of this compound performed using spectroscopic techniques?

Key techniques include:

- NMR : Proton NMR identifies chemical environments (e.g., δ 1.2–1.4 ppm for diethyl groups, δ 4.0–4.5 ppm for methylene adjacent to oxygen). Carbon-13 NMR confirms carbonyl (δ 165–170 ppm) and aromatic carbons .

- IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) validate functional groups .

- X-ray crystallography : Resolves intramolecular interactions (e.g., C–H···O hydrogen bonds) and crystal packing .

Q. What role does this compound serve as an intermediate in organic synthesis?

It acts as a precursor for bioactive derivatives, such as quinazoline-based inhibitors or thiadiazole-containing heterocycles. For example, coupling with triazole derivatives followed by cyclization (using POCl₃) yields antimicrobial or anticancer agents . Its chloro-phenoxy moiety enables further functionalization via Suzuki-Miyaura cross-coupling or SNAr reactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in the synthesis of this compound?

Key considerations:

- Base selection : Strong bases (e.g., NaH) may induce side reactions, while K₂CO₃ balances reactivity and selectivity .

- Solvent effects : Acetonitrile or DMF enhances nucleophilicity of phenoxide ions.

- Catalysts : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions in biphasic systems.

- Workflow : Real-time monitoring via HPLC or LC-MS reduces byproduct formation .

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?

- Cross-validation : Use complementary techniques (e.g., HRMS for molecular weight confirmation, elemental analysis for composition).

- Dynamic effects : Variable-temperature NMR can clarify signal splitting due to rotameric equilibria.

- Computational modeling : DFT calculations predict chemical shifts and verify intramolecular hydrogen bonding patterns .

Q. What structure-activity relationships (SARs) have been identified for derivatives of this compound in biological studies?

- Substituent effects : Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring enhance binding affinity to targets like translocator protein (TSPO). For instance, fluorinated analogs (e.g., ¹⁸F-6b) show 36-fold higher TSPO affinity compared to non-fluorinated counterparts .

- Side-chain modifications : Diethyl groups on the acetamide moiety improve lipophilicity and blood-brain barrier penetration in neuroimaging probes .

Q. What methodologies are used to assess environmental persistence and degradation pathways of this compound?

- Degradation studies : Hydrolysis under acidic/basic conditions generates ethanesulfonic acid (ESA) and oxanilic acid (OXA) metabolites, analyzed via LC-MS/MS .

- Soil/water assays : Solid-phase extraction (SPE) coupled with GC-MS quantifies residual concentrations and half-life in environmental matrices .

Q. How is this compound radiolabeled for in vivo molecular imaging applications?

- ¹⁸F-radiolabeling : Nucleophilic substitution with K¹⁸F/K222 in anhydrous DMSO achieves high radiochemical purity (>95%). Purification via semi-preparative HPLC ensures specific activity suitable for PET imaging .

- In vivo validation : Biodistribution studies in rodent glioma models demonstrate tumor-selective uptake, with kinetic modeling used to quantify TSPO expression levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.